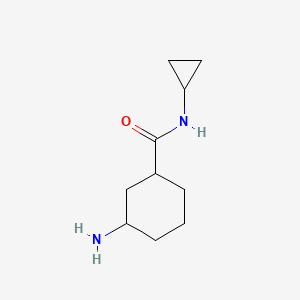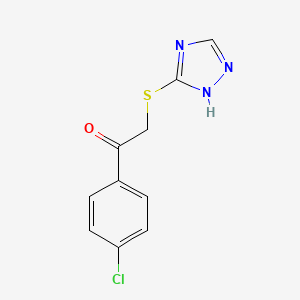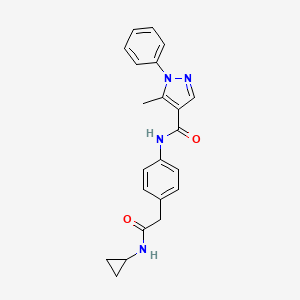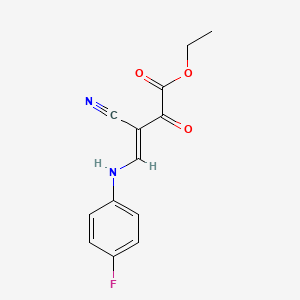
3-amino-N-cyclopropylcyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-N-cyclopropylcyclohexane-1-carboxamide is a chemical compound with the molecular formula C10H18N2O and a molecular weight of 182.26 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring, which is a six-membered ring with single bonds. Attached to this ring is a carboxamide group (CONH2) and a cyclopropyl group (a three-membered ring). The amino group (NH2) is also attached to the cyclohexane ring .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Other physical and chemical properties such as boiling point, density, and solubility were not available in the sources I found .Scientific Research Applications
Organic Synthesis and Chemical Properties
- Synthesis of Pyrimidine-5-carboxamide Derivatives : The interaction of compounds similar to 3-amino-N-cyclopropylcyclohexane-1-carboxamide with specific derivatives leads to the formation of pyrimidine-5-carboxamide derivatives, showcasing the compound's role in heterocyclic chemistry and potential for creating bioactive molecules (Dotsenko et al., 2013).
- Structural Versatility in Peptides : Studies on peptides containing similar structures have shown that these compounds can adopt stable conformations, which is significant for designing peptidomimetics and understanding protein folding mechanisms (Crisma et al., 1989).
Material Science
- Development of Phosphate Receptors : The structural versatility of cyclohexane derivatives, including those related to this compound, allows for the creation of effective phosphate receptors. These receptors can form strong hydrogen bonds with phosphates, showcasing the compound's utility in designing materials for chemical sensing or separation (Raposo et al., 1995).
Pharmacology and Drug Design
- Antibiotic and Antibacterial Drugs : Research into thiophene-2-carboxamide and its derivatives, which share structural similarities with this compound, highlights the potential for developing new antibiotic and antibacterial drugs. This underscores the compound's relevance in medicinal chemistry for creating therapies against bacterial infections (Ahmed, 2007).
Plant Biology
- Ethylene Precursor in Plants : Research involving 1-aminocyclopropane-1-carboxylic acid, a compound related to this compound, has revealed its role as an ethylene precursor in plants. This is crucial for understanding plant growth, fruit ripening, and stress responses, illustrating the compound's importance in agricultural science and plant biology (Hoffman et al., 1982).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-amino-N-cyclopropylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c11-8-3-1-2-7(6-8)10(13)12-9-4-5-9/h7-9H,1-6,11H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYXBLPHHBBKKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2998915.png)



![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2998922.png)

![2-[8-(furan-2-ylmethyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]-N-propylacetamide](/img/structure/B2998924.png)



![N-(1-Cyano-1-cyclopropylethyl)-2-[1-(3-methyl-1-benzofuran-2-yl)ethylamino]acetamide](/img/structure/B2998931.png)
![N-(3-methyl-1H-pyrazol-5-yl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2998932.png)

